molecular formula C13H17NO4 B12683002 Ethyl 3'-ethoxymalonanilate CAS No. 15386-87-5

Ethyl 3'-ethoxymalonanilate

Cat. No.: B12683002
CAS No.: 15386-87-5
M. Wt: 251.28 g/mol
InChI Key: IURDKPARJYJPKY-UHFFFAOYSA-N
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Description

Ethyl 3'-ethoxymalonanilate (CAS: Not explicitly provided in evidence) is a malonanilate derivative characterized by an ethoxy group at the 3' position of the aromatic ring and an ethyl ester moiety. This compound is structurally related to malonic acid esters and anilides, which are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis. Its unique substitution pattern confers distinct physicochemical properties, such as solubility in polar aprotic solvents and moderate thermal stability.

Properties

CAS No.

15386-87-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 3-(3-ethoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-7-5-6-10(8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

IURDKPARJYJPKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Ethyl 3’-ethoxymalonanilate can be synthesized through various methods. One common method involves the reaction of absolute ethanol with ethyl acrylate in the presence of a catalyst, such as anion exchange resin, in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate . This method is advantageous due to its simplicity, mild conditions, and minimal side reactions.

Chemical Reactions Analysis

Ethyl 3’-ethoxymalonanilate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ethyl 3’-ethoxymalonanilate may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 3’-ethoxymalonanilate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, paints, and coatings.

Mechanism of Action

The mechanism by which ethyl 3’-ethoxymalonanilate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided (Table 3 ) focuses on antennal responses of bees to ethyl palmitate, linalool, and 2-phenylethanol in clothianidin-treated Bombus terrestris.

Table 1: Key Properties of Ethyl 3'-Ethoxymalonanilate and Analogous Compounds

Compound Functional Groups Bioactivity/Response (if available) Evidence Reference
This compound Ethoxy, ethyl ester, anilide Not reported in provided evidence -
Ethyl palmitate Ethyl ester, long-chain alkyl Reduced antennal response in pesticide-treated bees
Linalool Monoterpene alcohol Neuroactive; modulates insect olfaction
2-Phenylethanol Aromatic alcohol Attractant/repellent effects in pollinators

Key Observations

Unlike linalool and 2-phenylethanol (volatile alcohols), this compound is non-volatile due to its higher molecular weight and ester-anilide hybrid structure.

Biological Interactions: Ethyl palmitate exhibited reduced antennal responses in pesticide-exposed bees, suggesting ester compounds may interfere with chemosensory pathways .

Chemical Stability :

  • Ethyl esters (e.g., ethyl palmitate) are prone to hydrolysis under acidic or alkaline conditions. This compound, with its electron-withdrawing ethoxy group, may exhibit enhanced hydrolytic stability compared to simpler esters.

Recommendations for Future Research

Conduct comparative studies on the hydrolysis kinetics of this compound versus ethyl palmitate.

Assess its ecological risks using pollinator models, as done for ethyl palmitate in Bombus terrestris .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 3'-ethoxymalonanilate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation. A chalcone precursor is refluxed with ethyl acetoacetate in anhydrous ethanol under basic conditions (e.g., NaOH), followed by acidification (3N HCl) and recrystallization from ethanol . Key parameters include temperature (360 K), reaction time (5 hours), and stoichiometric ratios (e.g., 20 mmol ethyl acetoacetate per 5 mmol chalcone). Yield optimization (72%) requires precise pH control during acidification and solvent selection for recrystallization.

Q. How is the crystal structure of this compound determined, and what crystallographic data are essential?

  • Methodology : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) is used. Data collection includes θmax (26.2°), completeness (99%), and refinement with SHELX and Olex2 software. Critical parameters include fractional atomic coordinates (e.g., C1: x = −0.0681, y = 0.3211, z = 0.4174), displacement parameters (Uiso/Ueq), and hydrogen-bonding interactions (e.g., O1–H1⋯O5 inversion dimers) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) (1H/13C) and Infrared (IR) spectroscopy validate molecular structure and functional groups. For example, methoxy groups at ortho/para positions exhibit distinct torsion angles (C6–C5–O3–C8 = 179.8°) in crystallographic data, correlating with NMR chemical shifts for aromatic protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as atypical bond angles or torsion angles?

  • Methodology : Compare experimental data (e.g., C20–C21–O7–C28 torsion angle = 9.1°) with computational models (DFT or molecular dynamics). Validate outliers using statistical refinement (Rint = 0.065) and check for systematic errors in data collection (e.g., absorption corrections, μ = 0.10 mm−1). Cross-reference with analogous structures (e.g., ethyl 2-oxocyclohex-3-enecarboxylates) to identify trends .

Q. What strategies are effective in analyzing intermolecular interactions (e.g., hydrogen bonding) in this compound?

  • Methodology : Use Hirshfeld surface analysis to quantify interactions like O1–H1⋯O5 (inversion dimers) and C7–H7B⋯O4 bonds. Calculate interaction percentages (e.g., H⋯O vs. H⋯H contacts) and map electrostatic potentials to identify dominant forces stabilizing the crystal lattice .

Q. How do substituent positions (e.g., methoxy groups) influence the compound’s reactivity and stability?

  • Methodology : Perform comparative studies with derivatives (e.g., ortho vs. para methoxy substitutions). Measure thermal stability via differential scanning calorimetry (DSC) and assess reactivity through hydrolysis kinetics under acidic/basic conditions. Crystallographic data (coplanar vs. tilted methoxy groups) provide structural insights into steric effects .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining purity?

  • Methodology : Optimize solvent systems (ethanol vs. methanol) for recrystallization to minimize impurities. Monitor reaction progress via TLC/HPLC and adjust stoichiometry to avoid side products (e.g., diketone byproducts). Scale-up trials should replicate small-batch conditions (e.g., reflux temperature gradients) to ensure consistency .

Methodological Notes

  • Data Validation : Cross-check experimental results (e.g., bond lengths, angles) against databases like Cambridge Structural Database (CSD) to identify anomalies .
  • Ethical Reporting : Disclose instrumentation limitations (e.g., PHOTON 100 CMOS detector resolution) and uncertainties in refinement (N(param) = 321) .

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